Amuvatinib hydrochloride falls under the category of antineoplastic agents due to its application in cancer therapy. It is classified as a tyrosine kinase inhibitor, which plays a crucial role in disrupting cellular signaling pathways that promote tumor growth and survival.
The synthesis of amuvatinib hydrochloride involves a multi-step process that typically includes the formation of key intermediates and the introduction of various functional groups. The synthesis begins with the construction of a piperazine ring, followed by the incorporation of benzofuran derivatives and other substituents to achieve the final structure.
The molecular structure of amuvatinib hydrochloride is characterized by several key features:
Amuvatinib hydrochloride participates in various chemical reactions that are critical for its synthesis and functionality:
The mechanism by which amuvatinib hydrochloride exerts its effects involves selective inhibition of multiple tyrosine kinases:
Amuvatinib hydrochloride exhibits several important physical and chemical properties:
Amuvatinib hydrochloride has diverse applications in scientific research and medicine:
Amuvatinib hydrochloride (MP470 hydrochloride) is a multi-targeted tyrosine kinase inhibitor with potent activity against several oncogenic receptors, including c-MET, c-RET, and mutant forms of c-KIT, PDGFRα, and FLT3 [1] [8]. Its broad-spectrum inhibition disrupts critical signaling cascades in cancer cells, particularly those driving proliferation, survival, and metastasis.
The inhibitory activity of amuvatinib against c-MET (hepatocyte growth factor receptor) and c-RET stems from its competitive binding at the ATP-binding site of these receptors. c-MET features a distinctive hinge region within its kinase domain, where amuvatinib forms hydrogen bonds with key residues (e.g., Met1160) and hydrophobic interactions with the glycine-rich loop, stabilizing the inactive conformation [5] [8]. Similarly, for c-RET—a receptor implicated in thyroid and lung cancers—amuvatinib exploits the pre-organized active kinase conformation, independent of phosphorylation status. Structural studies reveal that amuvatinib’s quinazoline core occupies the hydrophobic pocket adjacent to the ATP-binding site, while its benzodioxol group sterically hinders activation loop mobility [10]. This dual-targeting capability is quantified by IC₅₀ values of <100 nM for both kinases, significantly impairing downstream effectors like ERK and AKT [3] [8].
Amuvatinib demonstrates enhanced efficacy against gain-of-function mutants of c-KIT (e.g., D816V), PDGFRα (e.g., D842V), and FLT3 (e.g., ITD mutations). These mutants commonly exhibit constitutive kinase activation and resistance to first-generation inhibitors. The drug’s piperazinecarbothioamide moiety enables flexible interactions with the destabilized activation loops of mutant kinases [1] [6]. For instance:
Table 1: Kinase Inhibition Profile of Amuvatinib Hydrochloride
Target Kinase | Mutant Form | IC₅₀ (nM) | Biological Consequence |
---|---|---|---|
c-MET | Wild-type | 35 | Inhibition of HGF-induced invasion |
c-RET | Wild-type | 28 | Blockade of GDNF signaling |
c-KIT | D816V | 60 | Reduced stem cell survival |
PDGFRα | D842V | 45 | Suppression of stromal proliferation |
FLT3 | ITD | 50 | Impaired myeloid cell growth |
Data compiled from [1] [5] [6]
Beyond kinase inhibition, amuvatinib disrupts DNA damage response (DDR) machinery, sensitizing cancer cells to genotoxic stressors. This dual mechanism exploits the genomic instability inherent in many malignancies [1] [2].
Amuvatinib downregulates Rad51, a critical recombinase essential for homologous recombination (HR) repair of double-strand DNA breaks. Rad51 suppression occurs at both transcriptional and post-translational levels:
This dual action decreases Rad51 foci formation by >70% in treated cells, quantified via immunofluorescence assays in NSCLC and small-cell lung carcinoma models [1] [3]. Consequently, HR-deficient cells accumulate unrepaired DNA lesions, leading to synthetic lethality in tumors with pre-existing DDR defects (e.g., ATM or BRCA1/2 mutations) [2] [7].
Table 2: DNA Repair Mechanisms Targeted by Amuvatinib
DNA Repair Pathway | Key Component Affected | Amuvatinib’s Action | Functional Outcome |
---|---|---|---|
Homologous Recombination (HR) | Rad51 nucleoprotein filament | Suppression of filament assembly | Unrepaired double-strand breaks |
Non-Homologous End Joining (NHEJ) | DNA-PKcs | Indirect impairment via kinase inhibition | Reduced error-prone repair |
Base Excision Repair (BER) | APE1 | Not directly targeted | — |
Nucleotide Excision Repair (NER) | ERCC1 | Not directly targeted | — |
Amuvatinib enhances the cytotoxicity of DNA-damaging agents (e.g., platinum drugs, topoisomerase inhibitors) through three mechanisms:
Preclinical studies demonstrate 3–5 fold reductions in IC₅₀ for cisplatin and etoposide when combined with amuvatinib in solid tumor models. This synergy is particularly pronounced in ATM-deficient pancreatic cancers, where amuvatinib-based triple therapy (PARP + ATR + DNA-PKcs inhibition) achieves long-term tumor control [7].
Table 3: Synergistic Combinations of Amuvatinib with DNA-Targeting Agents
Combination Agent | Cancer Model | Synergy Score (CI Value) | Mechanistic Basis |
---|---|---|---|
Cisplatin | NSCLC spheroids | 0.3 (Strong synergy) | Rad51 suppression → impaired HR |
Olaparib (PARPi) | PDAC xenografts | 0.4 | PARP trapping → replication fork collapse |
Etoposide | SCLC cell lines | 0.5 | Topoisomerase II poisoning → DSBs |
Irinotecan | Colorectal PDX | 0.6 | Stabilized topoisomerase I-DNA cleavage complexes |
CI = Combination Index; Data from [1] [3] [7]
Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7